molecular formula C7H13N3O B2857502 [5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine CAS No. 1883717-35-8

[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine

Cat. No. B2857502
CAS RN: 1883717-35-8
M. Wt: 155.201
InChI Key: XLQPABHYOMEDOH-UHFFFAOYSA-N
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Description

[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine, also known as MMMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, this compound has been explored as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug discovery, this compound has been used as a scaffold for the development of novel compounds with improved pharmacological properties. In neuroscience, this compound has been studied for its potential role in modulating neurotransmitter release and synaptic plasticity.

Mechanism of Action

The mechanism of action of [5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. This compound has been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels, which are involved in neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-1β, and reduce the migration and invasion of cancer cells. This compound has also been shown to protect neurons from oxidative stress and reduce the severity of neurological disorders, such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine has several advantages for lab experiments, including its easy synthesis and low toxicity. This compound has also been shown to have good stability and solubility in various solvents. However, one limitation of this compound is its limited availability, which can restrict its use in large-scale experiments.

Future Directions

There are several future directions for [5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine research, including the development of novel this compound derivatives with improved pharmacological properties. This compound can also be used as a scaffold for the development of multifunctional compounds with multiple targets. This compound can also be studied for its potential applications in other fields, such as material science and catalysis.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential role in the treatment of various diseases, including cancer, inflammation, and neurological disorders. This compound has several advantages for lab experiments, including its easy synthesis and low toxicity. There are several future directions for this compound research, including the development of novel this compound derivatives with improved pharmacological properties and the study of its potential applications in other fields.

Synthesis Methods

[5-(Methoxymethyl)-1-methylpyrazol-4-yl]methanamine can be synthesized through a multistep process involving the reaction of 1-methylpyrazole with formaldehyde and subsequent reduction with sodium borohydride. The resulting product is then treated with methyl iodide to obtain this compound.

properties

IUPAC Name

[5-(methoxymethyl)-1-methylpyrazol-4-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O/c1-10-7(5-11-2)6(3-8)4-9-10/h4H,3,5,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLQPABHYOMEDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)CN)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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